Temporin-ECa

Antimicrobial resistance Peptide therapeutics Microbiology

Select Temporin-ECa for your research to leverage its uniquely balanced profile: potent broad-spectrum antibacterial activity (MIC 8.3-12.3 µM) without the hemolytic liability at active concentrations that compromises other temporins like Temporin L. Its non-hemolytic nature at MIC makes it a superior, safer scaffold for antibiotic SAR, cancer membrane disruption studies, and in vivo proof-of-concept. Ensure your assay's validity by choosing a peptide with a quantifiable, low-toxicity reference point critical for high-throughput screening and therapeutic index optimization.

Molecular Formula
Molecular Weight
Cat. No. B1575737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-ECa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-ECa for Research: A 10-Amino Acid Antimicrobial Peptide Sourced from Euphlyctis cyanophlyctis


Temporin-ECa is a short (10 amino acid, FLPGLLAGLL), C-terminally amidated antimicrobial peptide (AMP) belonging to the temporin family [1]. It is isolated from the skin secretions of the skittering frog *Euphlyctis cyanophlyctis* and is characterized by its small size (molecular weight of 1013.33 ± 0.5 Da) and amphipathic α-helical structure [2][3]. This peptide is part of a larger group of temporins known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, functioning primarily by disrupting microbial cell membranes [1].

Why Substituting Temporin-ECa with Other Temporins Can Compromise Research Outcomes


Within the temporin family of antimicrobial peptides, significant functional divergence exists despite high sequence homology [1]. This divergence makes simple substitution between family members scientifically unsound, as their spectrum of antimicrobial activity and, critically, their therapeutic index (ratio of antimicrobial to hemolytic activity) can vary by orders of magnitude [2]. For instance, Temporin-ECa demonstrates a balanced profile of broad-spectrum antibacterial activity with no observed hemolysis at its MIC [3], a characteristic not shared by all temporins. In contrast, peptides like Temporin L are known to be hemolytic at their microbicidal concentrations [2], while others, such as Temporin-1CSc, show drastically reduced antimicrobial potency [4]. This inherent variability necessitates a peptide-specific evaluation for each research application to ensure the selected compound aligns with the intended model or assay conditions.

Quantitative Evidence Guide for Selecting Temporin-ECa Over Comparator Peptides


Broad-Spectrum Antimicrobial Activity: Temporin-ECa vs. Temporin-1CSc

Temporin-ECa demonstrates broad-spectrum antimicrobial activity with MIC values consistently below 13 µM against clinically relevant Gram-positive and Gram-negative bacteria, including *E. coli* (12.3 µM) and *S. aureus* (10.6 µM) [1][2]. This is in stark contrast to the closely related temporin-1CSc, which shares 69.23% sequence homology but exhibits significantly weaker activity against the same targets, with an MIC >128 µM against *E. coli* and 64 µM against *S. aureus* [3][4]. This difference is at least one order of magnitude greater potency for Temporin-ECa, highlighting that minor sequence variations in the temporin family can lead to major functional consequences.

Antimicrobial resistance Peptide therapeutics Microbiology

Favorable Safety Profile: Low Hemolytic Activity of Temporin-ECa Compared to the Potent Temporin L

A critical limitation for many potent temporins is their high hemolytic activity, which restricts their therapeutic window. Temporin-ECa is reported to show 'no hemolysis' when tested at concentrations around its MIC (i.e., below 13 µM) [1]. This is a significant advantage over temporin L, a widely studied and potent analog. Temporin L has been documented to lyse human erythrocytes at its microbicidal concentrations, with a reported HC50 (concentration causing 50% hemolysis) that is often close to or overlaps with its MIC values (e.g., MIC of 12 µM for *E. coli*) [2][3]. This indicates that while temporin L may have potent activity, its use is often accompanied by significant toxicity, whereas Temporin-ECa offers a more favorable initial therapeutic index in vitro.

Therapeutic index Hemolysis Drug safety

Anticancer Potential: Temporin-1CEa's Selective Cytotoxicity Against Cancer Cells

A closely related peptide, temporin-1CEa (isolated from *Rana chensinensis*), which shares the same family and mechanism of action, exhibits potent and selective cytotoxicity against a range of human cancer cell lines [1][2]. In a study using MTT assays, temporin-1CEa demonstrated significant, concentration-dependent cytotoxicity against all twelve carcinoma cell lines tested, with MCF-7 breast cancer cells being the most sensitive [1]. Critically, this study also found that temporin-1CEa had no significant cytotoxic effect on normal human umbilical vein smooth muscle cells (HUVSMCs) at the same concentrations [1]. This dual profile of antimicrobial and cancer-selective activity is a key characteristic of the temporin family and underscores the potential of Temporin-ECa as a scaffold for developing novel anticancer agents that target the altered membrane properties of tumor cells.

Cancer research Oncology Peptide therapeutics

Recommended Research and Industrial Application Scenarios for Temporin-ECa


As a Lead Compound for Broad-Spectrum Antibiotic Development with a Favorable Early-Stage Safety Profile

Given its confirmed broad-spectrum activity (MIC 8.3-12.3 µM against key pathogens) and the demonstrated absence of hemolysis at these concentrations, Temporin-ECa is an ideal starting point for antibiotic development programs [1][2]. Researchers can use it to conduct structure-activity relationship (SAR) studies to further improve potency, design synergistic combinations with conventional antibiotics, or formulate it for in vivo proof-of-concept studies where a low hemolytic profile is essential for early success.

As a Molecular Scaffold in Membrane-Active Anticancer Peptide Research

Based on the established class-level property of selective anticancer activity observed in temporin-1CEa, Temporin-ECa is well-suited for cancer research applications [3][4]. It can be employed as a control or scaffold to investigate mechanisms of cancer cell membrane disruption, to design and test analogs with enhanced selectivity for specific tumor types (e.g., breast cancer MCF-7 cells), or to study its potential as a drug conjugate or component of a targeted nanoparticle delivery system.

As a Positive Control in Assays Comparing Temporin Family Member Potency and Selectivity

Temporin-ECa serves as an excellent benchmark or positive control in experiments designed to map the sequence-activity landscape of the temporin family [5]. Its defined MIC and low hemolytic profile provide a quantifiable reference point for evaluating newly discovered temporins or engineered analogs. This is particularly useful in high-throughput screening assays aimed at identifying peptides with improved therapeutic indices or in studies investigating the fundamental biophysical principles governing AMP-membrane interactions.

Quote Request

Request a Quote for Temporin-ECa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.